2-(2-Oxocyclohexyl)acetonitrile

Overview

Description

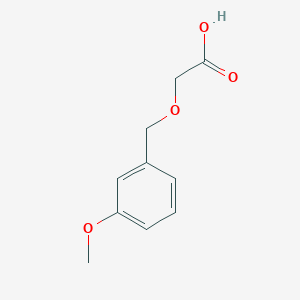

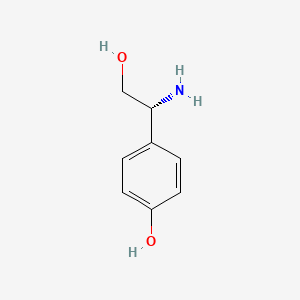

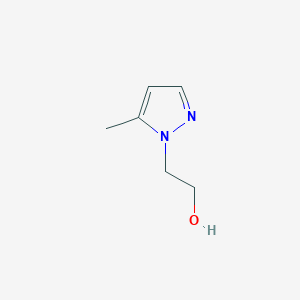

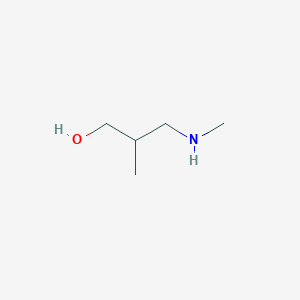

“2-(2-Oxocyclohexyl)acetonitrile” is a chemical compound with the linear formula C8H11NO . It is also known by its IUPAC name (2-oxocyclohexyl)acetonitrile .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-5H2 . This indicates that the molecule consists of a cyclohexane ring with a ketone (C=O) and an acetonitrile (CC#N) group attached to it.Physical And Chemical Properties Analysis

“this compound” is a colorless to yellow sticky oil to semi-solid substance . It has a molecular weight of 137.18 . The compound should be stored in a dry environment at a temperature between 2-8°C .Scientific Research Applications

Dioxygen Activation in Oxidation Reactions

2-(2-Oxocyclohexyl)acetonitrile is implicated in the activation of dioxygen in oxidation reactions. The [(N4Py)FeII]2+ complex, which involves acetonitrile, activates dioxygen for the oxygenation of cyclohexene and limonene. Cyclohexane is oxidized mainly to 2-cyclohexen-1-one and 2-cyclohexen-1-ol, with smaller amounts of cyclohexene oxide formed. This system has shown to be twice as efficient as comparable systems in similar reactions, demonstrating the significance of acetonitrile in these processes (Rydel-Ciszek et al., 2023).

Electrolyte Solutions in Energy Storage

Acetonitrile's role in the performance of proton exchange membrane fuel cells is notable. In a study examining the effect of acetonitrile as a pollutant in air, it was found that its presence leads to significant performance losses in these cells. This research highlights the importance of understanding acetonitrile's interactions in energy storage systems and its potential impacts as a pollutant (Reshetenko & St-Pierre, 2015).

Photocatalytic Oxidation

Acetonitrile plays a role in photocatalytic oxidations, where visible light irradiation of alkanes in acetonitrile with certain catalysts under atmospheric dioxygen yields corresponding alcohols and ketones. This finding is crucial for understanding the photocatalytic oxidation processes in organic chemistry and their potential industrial applications (Takaki et al., 2004).

Molecular Dynamics Studies

In computational chemistry, acetonitrile is used as a solvent for molecular dynamics studies. Its behavior in this solvent is of great interest for understanding enzyme-based catalytic processes and other biochemical reactions. The development of molecular models for acetonitrile in these studies is crucial for advancing computational methods in scientific research (Alvarez et al., 2014).

Mechanism of Action

Safety and Hazards

The compound is classified as dangerous with the GHS06 pictogram. The hazard statements associated with it are H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name |

2-(2-oxocyclohexyl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-6-5-7-3-1-2-4-8(7)10/h7H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDKUZEVDMZDUGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=O)C(C1)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201308897 | |

| Record name | 2-Oxocyclohexaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42185-27-3 | |

| Record name | 2-Oxocyclohexaneacetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42185-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Oxocyclohexaneacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201308897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Pyridinecarboxylic acid, 5-hydroxy-2-[[3-(trifluoromethyl)phenyl]amino]-](/img/structure/B3136683.png)